![molecular formula C21H29ClN4O B10993495 2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B10993495.png)
2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
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Overview
Description
This compound features a pyrazole ring substituted with a chlorophenyl and a methyl group, and an acetamide group linked to a tetramethylpiperidyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution reactions: The chlorophenyl and methyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of the acetamide linkage: This involves the reaction of the pyrazole derivative with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base like pyridine.
Introduction of the tetramethylpiperidyl moiety: This step involves the nucleophilic substitution reaction between the acetamide derivative and a tetramethylpiperidine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or piperidyl moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkylating agents for introducing alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-[3-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-5-(2-NAPHTHYL)-5-OXOPENTANENITRILE
- 5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-THIOL
Uniqueness
2-[3-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE stands out due to its unique combination of a pyrazole ring with a chlorophenyl and methyl group, and an acetamide linkage to a tetramethylpiperidyl moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H29ClN4O |
---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C21H29ClN4O/c1-13-17(19(25-24-13)14-6-8-15(22)9-7-14)10-18(27)23-16-11-20(2,3)26-21(4,5)12-16/h6-9,16,26H,10-12H2,1-5H3,(H,23,27)(H,24,25) |
InChI Key |
RFRZAUJMOVKDMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)NC3CC(NC(C3)(C)C)(C)C |
Origin of Product |
United States |
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